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Executive Summary
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by epidermal

hyperplasia and a dense infiltration of immune cells. The pathogenesis is complex, but

research has increasingly highlighted the indispensable role of the Interleukin-23 (IL-23)/T

helper 17 (Th17) cell axis. Central to the recruitment of pathogenic leukocytes into psoriatic

lesions is the chemokine receptor CCR6 and its exclusive ligand, CCL20. This technical guide

provides an in-depth examination of the CCR6/CCL20 axis in psoriasis, detailing its molecular

mechanisms, signaling pathways, and the experimental evidence that underpins its

significance. We present quantitative data on its expression, detailed experimental protocols for

its study, and its validation as a promising therapeutic target for novel psoriasis treatments.

The CCR6/CCL20 Axis: Core Components
C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a

critical role in immune cell trafficking.[1][2][3][4] Its primary function is to direct the migration of

leukocytes expressing it towards a gradient of its specific ligand, CCL20 (also known as

Macrophage Inflammatory Protein-3 alpha, MIP-3α).[1]

CCR6 Expression: CCR6 is predominantly expressed on various subsets of immune cells,

including:
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Th17 cells: Virtually all human IL-17A, IL-17F, and IL-22-producing CD4+ T cells express

CCR6. The transcription factor RORγt, which is critical for Th17 differentiation, also

induces the expression of CCR6.

Regulatory T cells (Tregs): A subset of Treg cells also expresses CCR6, suggesting a

complex role in immune regulation and migration to inflammatory sites.

γδ T cells: A significant population of IL-17 and IL-22-producing γδ T cells, which are

potent effector cells in murine models of psoriasis, are CCR6+.

Other cells: Subsets of B cells and dendritic cells also express CCR6.

CCL20 Production: CCL20 is the sole high-affinity ligand for CCR6. Its expression is low in

healthy skin but is strongly induced in keratinocytes and other skin cells by pro-inflammatory

cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and particularly IL-17A.

This inducibility creates a powerful chemotactic gradient that recruits CCR6-expressing cells

to sites of inflammation.

Pathogenic Role of CCR6 in Psoriasis
The CCR6/CCL20 axis is a key driver of the inflammatory feedback loop that sustains psoriatic

lesions. The process can be summarized as follows:

Initiation: An initial trigger (e.g., trauma, infection) causes keratinocytes and resident

dendritic cells to produce inflammatory mediators, including IL-23.

Th17 Activation: IL-23 acts on memory T cells, promoting the survival and expansion of

pathogenic Th17 cells.

Cellular Recruitment: Activated Th17 cells and other CCR6+ immune cells in circulation are

recruited to the skin, migrating along a CCL20 gradient produced by stressed keratinocytes.

Inflammatory Amplification: Once in the skin, Th17 cells release effector cytokines, primarily

IL-17A and IL-22. IL-17A potently stimulates keratinocytes to produce even more CCL20,

along with other chemokines and antimicrobial peptides. This creates a self-sustaining

positive feedback loop, leading to the massive recruitment of inflammatory cells that is

characteristic of psoriatic plaques.
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Epidermal Pathology: IL-22, also produced by CCR6+ cells, acts directly on keratinocytes to

induce their hyperproliferation (acanthosis), a defining histological feature of psoriasis.

This entire cascade is critically dependent on the migration of pathogenic cells into the skin, a

process orchestrated by the CCR6/CCL20 interaction. Disrupting this axis has been shown to

ameliorate disease in preclinical models.

Quantitative Data: CCR6 and CCL20 Expression
Multiple studies have quantified the expression of CCR6 and CCL20, consistently showing

significant upregulation in psoriatic patients compared to healthy controls.

Table 1: mRNA Expression of CCR6 and CCL20 in Psoriatic Skin

Gene Tissue Type
Relative mRNA
Expression
(Mean ± SD)

P-value vs.
Control

Reference

CCL20
Psoriatic
Lesion

1.1397 ±
0.0521

<0.001

Normal Control

Skin
0.8681 ± 0.0308

CCR6 Psoriatic Lesion 1.1103 ± 0.0538 <0.001

| | Normal Control Skin | 0.9131 ± 0.0433 | | |

Table 2: CCR6 Expression in Peripheral Blood Mononuclear Cells (PBMCs)

Gene Source

CCR6
Expression
(femtograms /
50 ng cDNA)

Comparison Reference

CCR6
Psoriatic
Patients

~1.8
Significantly
higher than
healthy donors
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| | Healthy Donors | ~0.6 | | |

Table 3: Correlation of CCR6+ Cells with Disease Severity

Cell
Population

Location
Correlation
with PASI
Score

r-value P-value Reference

CCR6+

MCAM+

TEM Cells

Peripheral
Blood

Positive
correlation;
parallels
therapeutic
response

N/A N/A

| IL-17+ T cells (subset of CCR6+)| Lesional Skin | Positive correlation | 0.400 | <0.05 | |

PASI: Psoriasis Area and Severity Index; MCAM: Melanoma Cell Adhesion Molecule; TEM:

Effector Memory T cells.

Signaling Pathways and Logical Diagrams
The binding of CCL20 to CCR6 initiates a G-protein-mediated signaling cascade, leading to

chemotaxis. The interplay between immune cells and keratinocytes forms a critical feedback

loop in psoriasis.
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Caption: CCR6 signaling cascade upon CCL20 binding, leading to chemotaxis.
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Caption: Inflammatory feedback loop in psoriasis involving CCR6.

Key Experimental Protocols & Methodologies
The study of CCR6 in psoriasis relies on a combination of in vitro, in vivo, and ex vivo

techniques.

Murine Models of Psoriasiform Dermatitis
Animal models are essential for dissecting the role of the CCR6/CCL20 axis in vivo.
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IL-23 Injection Model:

Principle: Intradermal injection of recombinant IL-23 into the mouse ear recapitulates key

features of psoriasis, including acanthosis, erythema, and immune cell infiltration, in a

CCR6-dependent manner.

Methodology:

Wild-type (WT) and CCR6-deficient (Ccr6-/-) mice (e.g., C57BL/6 background) are

used.

Recombinant murine IL-23 (e.g., 500 ng in 20 µL PBS) is injected intradermally into the

ear pinna daily or every other day for a specified period (e.g., 14 days).

Control mice receive PBS injections.

Ear thickness is measured daily using a micrometer as an index of inflammation.

At the end of the experiment, ears are harvested for histology (H&E staining),

quantitative PCR (for cytokine mRNA), and flow cytometry.

Expected Outcome: Ccr6-/- mice exhibit significantly reduced ear swelling, epidermal

hyperplasia, and infiltration of IL-17/IL-22-producing cells compared to WT mice,

demonstrating the necessity of CCR6 for the inflammatory response.

Imiquimod (IMQ) Model:

Principle: Topical application of IMQ, a TLR7 agonist, induces a robust inflammatory skin

response that closely mimics human psoriasis, involving both γδ T cells and Th17 cells.

Methodology:

A daily dose (e.g., 62.5 mg) of 5% IMQ cream (e.g., Aldara) is applied to the shaved

back and/or ear of mice for 5-7 consecutive days.

Skin inflammation is scored based on erythema, scaling, and thickness (modified PASI

score).
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Skin and draining lymph nodes are harvested for analysis.

Expected Outcome: Similar to the IL-23 model, Ccr6-/- mice or mice treated with CCR6

antagonists show a marked reduction in skin inflammation and pathogenic cell infiltration.

Analysis of Human and Murine Tissues
Immunohistochemistry (IHC) / Immunofluorescence (IF):

Principle: To visualize the location and abundance of CCR6-expressing cells and CCL20

protein in skin biopsies.

Methodology:

Formalin-fixed, paraffin-embedded sections of psoriatic and normal skin are prepared.

Antigen retrieval is performed (e.g., citrate buffer, pH 6.0).

Sections are incubated with primary antibodies (e.g., rabbit anti-CCR6, goat anti-

CCL20).

Detection is achieved using a horseradish peroxidase (HRP)-conjugated secondary

antibody and a chromogen (e.g., DAB) for IHC, or a fluorescently-labeled secondary

antibody for IF.

For co-localization, dual-labeling protocols are used with antibodies against cell markers

(e.g., CD4 for T cells, K14 for keratinocytes).

Flow Cytometry:

Principle: To quantify the frequency of CCR6-expressing immune cell subsets in peripheral

blood, dissociated skin, or lymph nodes.

Methodology:

Single-cell suspensions are prepared from blood (via PBMC isolation) or tissues (via

enzymatic digestion, e.g., with collagenase/dispase).
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Cells are stained with a cocktail of fluorescently-conjugated antibodies against surface

markers (e.g., CD3, CD4, CD8, TCRγδ, CCR6, CLA).

For intracellular cytokine analysis, cells are stimulated ex vivo (e.g., with

PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A),

followed by fixation, permeabilization, and staining for IL-17A, IL-22, etc.

Data is acquired on a flow cytometer and analyzed to determine the percentage of

specific populations (e.g., CD4+CCR6+IL-17A+ cells).

Real-Time Quantitative PCR (RT-qPCR):

Principle: To measure the mRNA expression levels of CCR6, CCL20, and related

inflammatory genes.

Methodology:

Total RNA is extracted from skin biopsies or isolated cells.

RNA is reverse-transcribed into cDNA.

qPCR is performed using target-specific primers and probes (e.g., TaqMan assays) for

CCR6, CCL20, IL17A, IL23A, etc.

Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB) and

relative quantification is calculated using the ΔΔCt method.
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Caption: Typical experimental workflow for the Imiquimod (IMQ) mouse model.

CCR6 as a Therapeutic Target
Given the pivotal role of the CCR6/CCL20 axis in recruiting pathogenic cells, its inhibition

represents a highly attractive therapeutic strategy for psoriasis. Targeting this axis could

prevent the initial accumulation and subsequent amplification of inflammatory cells in the skin,

upstream of effector cytokines like IL-17 and IL-23.

Preclinical evidence strongly supports this approach:
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CCR6 Deficiency: Genetic knockout of Ccr6 in mice prevents the development of psoriasis-

like inflammation in both the IL-23 and IMQ models.

Antibody Blockade: Administration of blocking monoclonal antibodies against CCR6 or

CCL20 significantly reduces disease severity in animal models. In one study, anti-CCR6

antibody treatment was superior to anti-IL-17 treatment at the same dose in reducing skin

thickness and IL-17A-producing T cell infiltration.

Small Molecule Antagonists: Several orally available small molecule CCR6 antagonists (e.g.,

CCX2553) have been developed and shown to be effective in ameliorating skin inflammation

in murine psoriasis models.

These findings collectively validate CCR6 as a druggable target and pave the way for the

clinical development of CCR6-modulating therapies for psoriasis and potentially other Th17-

mediated autoimmune diseases.

Conclusion
The CCR6/CCL20 chemokine axis is not merely a participant but a critical orchestrator in the

pathogenesis of psoriasis. It forms the primary gateway for pathogenic Th17 and γδ T cells to

enter the skin, where they initiate and sustain the chronic inflammation characteristic of the

disease. The significant upregulation of both the receptor and its ligand in psoriatic lesions,

combined with compelling functional data from preclinical models, firmly establishes the axis's

central role. The successful validation of CCR6 as a therapeutic target in these models offers a

promising new avenue for drug development, aiming to intercept the psoriatic inflammatory

cascade at a key upstream checkpoint. Further investigation and clinical translation of CCR6

inhibitors could provide a novel class of therapies for patients with psoriasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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